1,3-Bis(4-nitro-2-(trifluoromethyl)phenyl)urea
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Overview
Description
1,3-Bis(4-nitro-2-(trifluoromethyl)phenyl)urea is a chemical compound with the molecular formula C15H8F6N4O5. It is known for its unique structure, which includes nitro and trifluoromethyl groups attached to a phenyl ring, making it a compound of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-nitro-2-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-nitro-2-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: 1,3-Bis(4-amino-2-(trifluoromethyl)phenyl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(4-nitro-2-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-nitro-2-(trifluoromethyl)phenyl)urea is not fully understood. it is believed to interact with specific molecular targets, potentially involving hydrogen bonding and electronic interactions due to the presence of nitro and trifluoromethyl groups. These interactions may influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-(trifluoromethyl)phenyl)urea: Lacks the nitro groups, making it less reactive in certain chemical reactions.
1,3-Bis(4-chloro-3-(trifluoromethyl)phenyl)urea: Contains chloro groups instead of nitro groups, leading to different reactivity and applications.
Uniqueness
1,3-Bis(4-nitro-2-(trifluoromethyl)phenyl)urea is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
16588-84-4 |
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Molecular Formula |
C15H8F6N4O5 |
Molecular Weight |
438.24 g/mol |
IUPAC Name |
1,3-bis[4-nitro-2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H8F6N4O5/c16-14(17,18)9-5-7(24(27)28)1-3-11(9)22-13(26)23-12-4-2-8(25(29)30)6-10(12)15(19,20)21/h1-6H,(H2,22,23,26) |
InChI Key |
KNPDCHUYOYOZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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